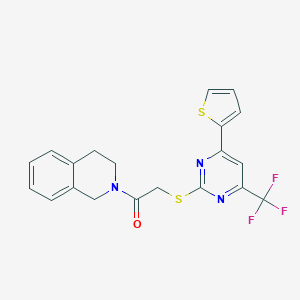
N-(4-chlorophenyl)-2-(3-(3-methoxypropyl)-4-oxo-2-((phenylsulfonyl)imino)thiazolidin-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-2-(3-(3-methoxypropyl)-4-oxo-2-((phenylsulfonyl)imino)thiazolidin-5-yl)acetamide, also known as CP-31398, is a small molecule that has gained attention in the field of cancer research due to its potential as a therapeutic agent. CP-31398 has been shown to have anti-tumor effects in various cancer cell lines and animal models, making it a promising candidate for further investigation.
Mécanisme D'action
N-(4-chlorophenyl)-2-(3-(3-methoxypropyl)-4-oxo-2-((phenylsulfonyl)imino)thiazolidin-5-yl)acetamide has been shown to stabilize the p53 protein, which is often mutated or dysfunctional in cancer cells. This stabilization leads to the activation of p53-dependent pathways, including the induction of apoptosis and cell cycle arrest. This compound has also been shown to inhibit the interaction between p53 and its negative regulator, MDM2, further enhancing the activation of p53-dependent pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell growth and division, and promote cell cycle arrest. This compound has also been shown to inhibit angiogenesis, the process by which tumors form new blood vessels to support their growth and survival. Additionally, this compound has been shown to enhance the immune response to cancer cells, leading to increased tumor cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-chlorophenyl)-2-(3-(3-methoxypropyl)-4-oxo-2-((phenylsulfonyl)imino)thiazolidin-5-yl)acetamide is its specificity for p53-dependent pathways, making it a promising candidate for cancer treatment. Additionally, this compound has been shown to have low toxicity in animal models, suggesting that it may be well-tolerated in humans. However, one limitation of this compound is its poor solubility in water, which may limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for research on N-(4-chlorophenyl)-2-(3-(3-methoxypropyl)-4-oxo-2-((phenylsulfonyl)imino)thiazolidin-5-yl)acetamide. One area of interest is the development of more effective formulations of this compound to improve its solubility and bioavailability. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans. Finally, the potential for this compound to be used in combination with other cancer therapies, such as chemotherapy and radiation, should be explored to determine if it can enhance their effectiveness.
Méthodes De Synthèse
The synthesis of N-(4-chlorophenyl)-2-(3-(3-methoxypropyl)-4-oxo-2-((phenylsulfonyl)imino)thiazolidin-5-yl)acetamide involves several steps, including the condensation of 4-chloroaniline with thiosemicarbazide to form 4-chlorophenyl thiosemicarbazide. This intermediate is then reacted with phenyl isothiocyanate to form the corresponding phenylthiocarbamoyl derivative. The final step involves the reaction of this intermediate with 3-(3-methoxypropyl)-4-oxo-2-((phenylsulfonyl)imino)thiazolidine to form this compound.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-2-(3-(3-methoxypropyl)-4-oxo-2-((phenylsulfonyl)imino)thiazolidin-5-yl)acetamide has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the tumor suppressor protein p53. This activation leads to the inhibition of cell growth and division, ultimately resulting in the death of cancer cells.
Propriétés
Formule moléculaire |
C21H22ClN3O5S2 |
|---|---|
Poids moléculaire |
496 g/mol |
Nom IUPAC |
2-[2-(benzenesulfonylimino)-3-(3-methoxypropyl)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C21H22ClN3O5S2/c1-30-13-5-12-25-20(27)18(14-19(26)23-16-10-8-15(22)9-11-16)31-21(25)24-32(28,29)17-6-3-2-4-7-17/h2-4,6-11,18H,5,12-14H2,1H3,(H,23,26) |
Clé InChI |
WFTRFWSEDHVVOE-UHFFFAOYSA-N |
SMILES |
COCCCN1C(=O)C(SC1=NS(=O)(=O)C2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)Cl |
SMILES canonique |
COCCCN1C(=O)C(SC1=NS(=O)(=O)C2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B284293.png)
![2-[4-(4-Fluoro-phenyl)-6-trifluoromethyl-pyrimidin-2-ylsulfanyl]-N-thiophen-2-ylmethyl-acetamide](/img/structure/B284294.png)
![2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B284296.png)
![N-benzyl-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-methylacetamide](/img/structure/B284297.png)
![N-(2,6-dichlorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284302.png)
![2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(2-thienylmethyl)propanamide](/img/structure/B284303.png)
![2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B284305.png)
![N-(2-chloro-3-pyridinyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284307.png)
![2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)propanamide](/img/structure/B284308.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propan-1-one](/img/structure/B284310.png)
![N-(3,4-difluorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284313.png)

![N-(4-methoxybenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284315.png)
![N-(1-phenylethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284316.png)
